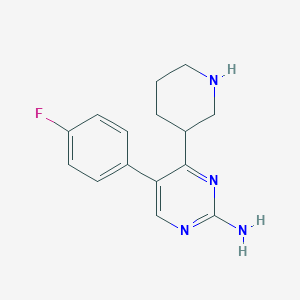

5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine

Descripción

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-4-piperidin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4/c16-12-5-3-10(4-6-12)13-9-19-15(17)20-14(13)11-2-1-7-18-8-11/h3-6,9,11,18H,1-2,7-8H2,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALRRXSSLBCOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrimidine Core Formation and Substitution

A common approach starts with commercially available pyrimidine derivatives such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine. These intermediates undergo nucleophilic aromatic substitution reactions with amines or other nucleophiles to install the desired amino substituents.

- For example, 2,4-dichloropyrimidine can be reacted with an amine nucleophile to selectively substitute the chlorine at position 4 or 2, depending on reaction conditions and nucleophile strength.

- In related syntheses, ethyl 2-(4-aminophenyl)acetate has been used to introduce aromatic substituents on the pyrimidine ring via nucleophilic substitution on 4,6-dichloropyrimidine.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the 5-position of the pyrimidine ring is typically introduced by:

Incorporation of the Piperidin-3-yl Group

The piperidin-3-yl substituent is generally introduced through nucleophilic substitution on a halogenated pyrimidine intermediate or via amide bond formation with piperidine derivatives.

- Nucleophilic substitution of a chloropyrimidine intermediate with piperidin-3-yl amine or its derivatives is a common method.

- Protection and deprotection strategies may be employed to control regioselectivity and avoid side reactions.

Representative Synthetic Route

A representative synthetic scheme based on literature and catalog data is summarized below:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2,4-Dichloropyrimidine + 4-fluoroaniline | Formation of 4-(4-fluorophenylamino)pyrimidine |

| 2 | Halogenation or activation | POCl3 or related chlorinating agent | Formation of 2-chloropyrimidine intermediate |

| 3 | Nucleophilic substitution | Piperidin-3-yl amine or piperidine derivative | Substitution at 4-position with piperidin-3-yl group |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure 5-(4-fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine |

This route can be adapted with variations such as different protecting groups or coupling reagents depending on the substrate and scale.

Optimization and Reagent Selection

- Coupling reagents such as HBTU and TBTU have been evaluated for amide bond formation steps in related pyrimidine syntheses, with HBTU often providing better yields and cleaner reactions.

- Reaction conditions such as temperature, solvent choice (e.g., ethanol, chloroform, DCM), and base (e.g., triethylamine) are optimized to maximize substitution selectivity and yields.

- Microwave-assisted synthesis and other modern techniques have been used to reduce reaction times and improve yields in pyrimidine chemistry.

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^13C NMR) to confirm structural integrity,

- Mass spectrometry (MS) for molecular weight verification,

- Infrared spectroscopy (IR) for functional group analysis,

- Chromatographic purity assessment (HPLC, TLC).

Summary Table of Key Synthetic Data

| Parameter | Details |

|---|---|

| Molecular Formula | C15H17FN4 |

| Molecular Weight | 272.32 g/mol |

| Key Starting Materials | 2,4-Dichloropyrimidine, 4-fluoroaniline, piperidin-3-yl amine |

| Typical Reaction Solvents | Ethanol, chloroform, DCM |

| Common Bases | Triethylamine |

| Coupling Reagents | HBTU, TBTU |

| Typical Yields | 70–90% per step (varies by method) |

| Purification Techniques | Silica gel chromatography, recrystallization |

| Characterization Techniques | ^1H NMR, ^13C NMR, MS, IR |

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine is C15H17FN4, with a molecular weight of approximately 272.32 g/mol. Its structure features a pyrimidine core substituted with a fluorophenyl group and a piperidine moiety, which contributes to its pharmacological activity.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, this compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as depression and anxiety.

Case Study:

In preclinical trials, this compound was shown to enhance serotonin levels in rodent models, leading to improved mood-related behaviors. This suggests potential as an antidepressant agent.

Biochemical Mechanisms

The activity of this compound is primarily linked to its interaction with various biological targets:

| Target | Mechanism | Effect |

|---|---|---|

| CK1δ/ε | Inhibition | Alters circadian rhythms and reduces drug-seeking behavior |

| Kinase pathways | Modulation | Influences cell survival and apoptosis |

Synthesis and Development

The synthesis of this compound involves multiple steps, typically starting from commercially available pyrimidine derivatives. The synthetic route is crucial for scaling up production for research purposes.

Synthesis Overview:

- Formation of the pyrimidine ring.

- Introduction of the piperidine group via nucleophilic substitution.

- Fluorination at the para position of the phenyl ring.

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

PKG Inhibitors

Compound 1 (4-[2-(4-Fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine) and Compound 2 (4-[7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine) are potent inhibitors of protein kinase G (PKG), critical in parasitic microneme secretion. While both share the 4-fluorophenyl group, Compound 1 incorporates a methylpiperidine-substituted pyrrole, whereas Compound 2 uses an imidazopyridine core.

*Approximate range based on functional assays.

Kinase Inhibitors

PF670462 (4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine) is a CKIδ/ε inhibitor with nanomolar potency. Unlike the target compound, PF670462 features an imidazole ring fused to pyrimidine and a cyclohexyl group. This structural divergence likely confers selectivity toward casein kinases over other targets .

L7I (5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine) replaces the piperidine ring with a sulfonated azetidine, enhancing solubility. Its molecular weight (322.36 g/mol) and sulfonyl group contrast with the target compound’s simpler piperidine substituent .

Dopamine and Serotonin Receptor Modulators

NRA0045 ((R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl]pyrrolidin-3-yl]thiazole) demonstrates high affinity for dopamine D4, serotonin 5-HT2A, and α1-adrenoceptors. Its thiazole core and ketone-containing side chain differ markedly from the pyrimidine-based target compound, highlighting how core structure impacts receptor selectivity .

Radiosensitizing Pyrimidines

PPA derivatives (e.g., PPA1: 4-(4-fluorophenyl)-N-phenylpyrimidin-2-amine) exhibit radiosensitizing effects in lung cancer cells. The target compound’s piperidin-3-yl group may enhance cellular uptake compared to PPA1’s phenylamino substituent, though both retain the 4-fluorophenyl-pyrimidine backbone .

Physicochemical and Structural Analysis

*Estimated using fragment-based methods.

Actividad Biológica

5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, also known by its CAS number 1316222-31-7, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 272.32 g/mol. The compound features a pyrimidine core substituted with a piperidine moiety and a fluorophenyl group, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in apoptosis induction .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 15 | |

| Compound B | HCT116 (colon cancer) | 20 | |

| 5-(4-FP)-Pip | MCF7 (breast cancer) | 25 |

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from to mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Bacterial Strain | MIC (µg/mL) | Compound Tested | Reference |

|---|---|---|---|

| Staphylococcus aureus | 10 | 5-(4-FP)-Pip | |

| Escherichia coli | 15 | 5-(4-FP)-Pip | |

| Pseudomonas aeruginosa | 30 | Compound C |

3. Cholinesterase Inhibition

Recent studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease through cholinesterase inhibition. Compounds with similar structural features have shown effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that the piperidine ring enhances brain exposure and bioactivity .

Table 3: Cholinesterase Inhibition Studies

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is often influenced by their structural components. The presence of electron-withdrawing groups, such as the fluorine atom in the para position on the phenyl ring, enhances the compound's potency against various targets. Furthermore, modifications in the piperidine moiety can lead to significant variations in activity profiles.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:

- Antitumor Efficacy : A study involving a series of pyrimidine derivatives indicated that introducing a piperidine group significantly improved anticancer activity compared to non-piperidine analogs.

- Antimicrobial Testing : Comprehensive testing against a panel of bacterial strains demonstrated that modifications in the phenyl and piperidine rings could optimize antimicrobial efficacy.

- Neuroprotective Effects : In vitro assays revealed that compounds with similar structures exhibited neuroprotective properties through dual cholinesterase inhibition, indicating potential for Alzheimer's treatment.

Q & A

Q. What are the standard synthetic routes for 5-(4-Fluorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. Key steps include:

- Chlorination : Using phosphorus oxychloride (POCl₃) to introduce reactive sites on the pyrimidine ring.

- Nucleophilic substitution : Reacting with 4-fluorophenylboronic acid or derivatives under Suzuki coupling conditions to attach the fluorophenyl group.

- Piperidine incorporation : Introducing the piperidin-3-yl moiety via Buchwald-Hartwig amination or similar cross-coupling reactions . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the fluorophenyl group shows distinct aromatic splitting patterns.

- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve 3D structures, critical for understanding stereoelectronic effects .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 312.15 for C₁₅H₁₆FN₅) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens often include:

- Enzyme inhibition assays : Testing against kinases (e.g., p38 MAP kinase) using fluorescence-based ADP-Glo™ kits.

- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 or HeLa) to assess cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with target proteins .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency in Suzuki reactions.

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction scalability.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >80% yield .

Q. How should researchers address contradictions in biological activity data across studies?

- Assay standardization : Control variables like buffer pH, ATP concentration, and cell passage number.

- Orthogonal validation : Confirm inhibitory effects using both enzymatic (e.g., kinase activity) and cellular (e.g., Western blot for phosphorylated targets) assays.

- Structural analysis : Compare X-ray structures of compound-target complexes to identify binding mode discrepancies (e.g., piperidine orientation affecting affinity) .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase active sites.

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free-energy calculations : MM-PBSA/GBSA quantify binding energies, highlighting critical interactions (e.g., fluorine-mediated H-bonds) .

Q. How does the piperidin-3-yl group influence bioactivity compared to piperidin-4-yl analogs?

- Steric effects : Piperidin-3-yl’s axial position may reduce steric hindrance in flat binding pockets (e.g., MAP kinases).

- Electronic effects : The 3-substituted nitrogen’s lone pair orientation enhances hydrogen bonding with catalytic lysine residues.

- Comparative data : Analogs like 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine show 2–3-fold lower IC₅₀ values in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.